molecular formula C9H11ClN2O2 B1375095 2-amino-6-chloro-N-methoxy-N-methylbenzamide CAS No. 1339410-44-4

2-amino-6-chloro-N-methoxy-N-methylbenzamide

Cat. No.: B1375095
CAS No.: 1339410-44-4
M. Wt: 214.65 g/mol
InChI Key: QJYDXDPTFRJRCP-UHFFFAOYSA-N
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Description

2-amino-6-chloro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H11ClN2O2 It is characterized by the presence of an amino group, a chloro substituent, and a methoxy-methylated benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-N-methoxy-N-methylbenzamide typically involves the reaction of 2-amino-6-chlorobenzoyl chloride with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-chloro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include methoxy, ethoxy, or other substituted derivatives.

    Oxidation: Nitro derivatives or other oxidized forms.

    Reduction: Corresponding amines or other reduced forms.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-amino-6-chloro-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-N-methoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and chloro groups can influence its binding affinity and specificity towards these targets. The methoxy and methyl groups can also affect its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-chloro-N-methoxy-N-methylbenzamide: Characterized by the presence of an amino group, chloro substituent, and methoxy-methylated benzamide structure.

    N-methoxy-N-methylbenzamide: Lacks the amino and chloro substituents, resulting in different chemical properties and reactivity.

    2-amino-5-cyano-N,3-dimethylbenzamide: Contains a cyano group instead of a chloro group, leading to different electronic and steric effects.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

2-Amino-6-chloro-N-methoxy-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Amino group : Contributes to its reactivity and interaction with biological targets.
  • Chloro substituent : Enhances lipophilicity and may influence binding affinity.
  • Methoxy and methyl groups : Affect the compound's pharmacokinetic properties.

The molecular formula is C10_{10}H12_{12}ClN2_{2}O\ and it has a molecular weight of approximately 214.67 g/mol.

1. Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor. It can bind to active sites of target proteins, preventing substrate access and inhibiting enzymatic activity. This characteristic suggests potential applications in drug development aimed at modulating enzyme functions.

2. Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzamide have shown effectiveness against various bacterial strains, which could be extrapolated to this compound. The minimum inhibitory concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .

Case Study 1: Antiparasitic Activity

In a study focused on antiparasitic effects, compounds structurally related to this compound were tested against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that modifications at the 2-position significantly enhanced potency against the parasite, highlighting the potential for similar enhancements in the target compound .

Case Study 2: Anticancer Properties

Another investigation explored the anticancer properties of benzamide derivatives, where structural modifications were correlated with increased efficacy against various cancer cell lines. The presence of chloro and methoxy groups was found to enhance cytotoxicity significantly, suggesting that this compound could exhibit similar properties .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Binding Affinity : The compound may interact with specific receptors or enzymes, influencing signaling pathways.
  • Bioavailability : Its physical properties suggest good solubility in organic solvents, which may enhance absorption in biological systems .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological profiles influenced by substituent variations:

Compound NameKey DifferencesBiological Activity
4-Amino-2-chloro-N-methoxy-N-methylbenzamideMethoxy group instead of hydrogenModerate antibacterial activity
2-Amino-4-chloro-N-methylbenzamideDifferent positioning of amino and chloroLower potency against T. cruzi
4-Amino-2-fluoro-N-methylbenzamideFluoro group replacing chloroEnhanced anticancer effects
This compound Unique chloro positioningPotentially high enzyme inhibition

Properties

IUPAC Name

2-amino-6-chloro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYDXDPTFRJRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC=C1Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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